![molecular formula C10H16O3 B15157988 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane CAS No. 681855-89-0](/img/structure/B15157988.png)
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C10H16O3. It is a bicyclic molecule featuring a cyclohexyl group attached to a bicyclo[4.1.0]heptane ring system with three oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and controlled temperature conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a ligand in biochemical studies to investigate enzyme-substrate interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be compared to other similar compounds, such as:
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may differ in the substituents attached to the ring system.
Cyclohexyl-containing compounds: Other cyclohexyl derivatives may have different functional groups or ring systems, leading to distinct chemical properties and applications.
The uniqueness of 1-Cyclohexyl-3,4,7-trioxabicyclo[41
Propriétés
Numéro CAS |
681855-89-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-4-8(5-3-1)10-7-12-11-6-9(10)13-10/h8-9H,1-7H2 |
Clé InChI |
YPFQXQNMEIJOAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C23COOCC2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


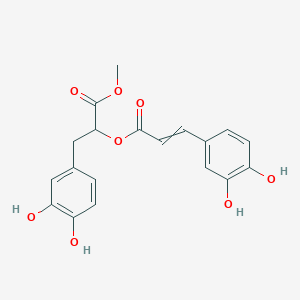
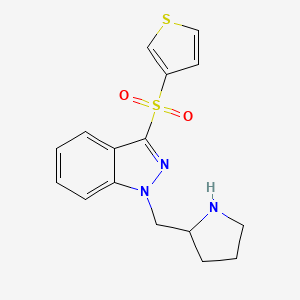
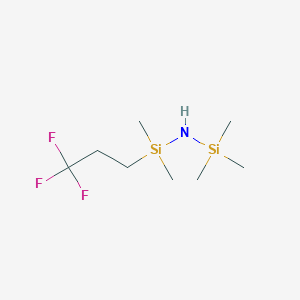
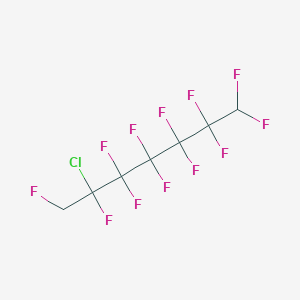

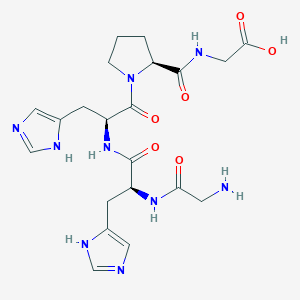

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
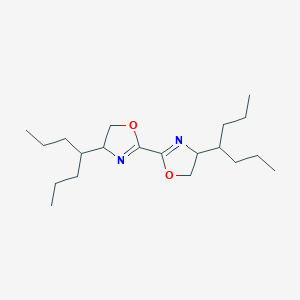
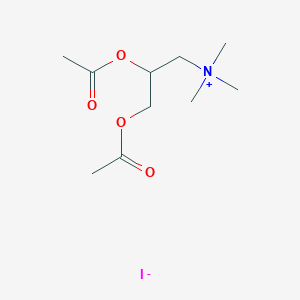
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
